molecular formula C12H13N3 B1614132 N-methyl-(2-phenylpyrimidin-5-yl)methylamine CAS No. 921939-11-9

N-methyl-(2-phenylpyrimidin-5-yl)methylamine

Cat. No.: B1614132
CAS No.: 921939-11-9
M. Wt: 199.25 g/mol
InChI Key: BEURLXDVKSQEIQ-UHFFFAOYSA-N
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Description

N-methyl-(2-phenylpyrimidin-5-yl)methylamine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and toxic effects. The molecular formula of this compound is C14H15N3.

Biochemical Analysis

Biochemical Properties

N-methyl-(2-phenylpyrimidin-5-yl)methylamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby affecting its catalytic activity .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it can alter the expression of genes related to metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, toxic or adverse effects can occur at high doses, including damage to organs such as the liver and kidneys .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For example, the metabolism of this compound by cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of the compound within specific tissues or cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-(2-phenylpyrimidin-5-yl)methylamine typically involves the reaction of 2-phenylpyrimidine-5-carboxaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-(2-phenylpyrimidin-5-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-methyl-(2-phenylpyrimidin-5-yl)methylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-methyl-(2-phenylpyrimidin-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine
  • 2-thien-2-ylpyrimidine-5-carboxaldehyde
  • 5-(hydroxymethyl)-2-thien-2-ylpyrimidine

Uniqueness

N-methyl-(2-phenylpyrimidin-5-yl)methylamine is unique due to its specific structural features, such as the presence of a phenyl group attached to the pyrimidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

N-methyl-1-(2-phenylpyrimidin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-13-7-10-8-14-12(15-9-10)11-5-3-2-4-6-11/h2-6,8-9,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEURLXDVKSQEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640431
Record name N-Methyl-1-(2-phenylpyrimidin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921939-11-9
Record name N-Methyl-1-(2-phenylpyrimidin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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